Cas no 774553-99-0 (N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine)

N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine Chemical and Physical Properties
Names and Identifiers
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- Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine
- N-(4-Pyridinylmethyl)-1,3-benzodioxol-5-amine, AldrichCPR
- N-(pyridin-4-ylmethyl)-1,3-benzodioxol-5-amine
- SMR000067770
- SR-01000323428
- N-(Pyridin-4-ylmethyl)benzo[d][1,3]dioxol-5-amine
- Z57039595
- MLS000057677
- N-[(pyridin-4-yl)methyl]-1,3-dioxaindan-5-amine
- AKOS000284561
- SCHEMBL15960038
- ZFB55399
- cid_1087209
- EN300-11255
- BDBM81005
- 774553-99-0
- 1,3-benzodioxol-5-yl(4-pyridylmethyl)amine
- CHEMBL1409735
- CCG-121460
- HMS2326E07
- BAS 07017731
- SR-01000323428-1
- STK324229
- N-(pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine
- N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine
-
- MDL: MFCD04520878
- Inchi: InChI=1S/C13H12N2O2/c1-2-12-13(17-9-16-12)7-11(1)15-8-10-3-5-14-6-4-10/h1-7,15H,8-9H2
- InChI Key: DTUPPQJARLKFDB-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1NCC3=CC=NC=C3)OCO2
Computed Properties
- Exact Mass: 228.089877630g/mol
- Monoisotopic Mass: 228.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4Ų
- XLogP3: 2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 402.1±45.0 °C at 760 mmHg
- Flash Point: 197.0±28.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11255-0.5g |
N-[(pyridin-4-yl)methyl]-1,3-dioxaindan-5-amine |
774553-99-0 | 95% | 0.5g |
$299.0 | 2023-10-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012304-500mg |
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine |
774553-99-0 | 500mg |
3251.0CNY | 2021-07-05 | ||
Enamine | EN300-11255-0.05g |
N-[(pyridin-4-yl)methyl]-1,3-dioxaindan-5-amine |
774553-99-0 | 95% | 0.05g |
$89.0 | 2023-10-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012304-1g |
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine |
774553-99-0 | 1g |
5005CNY | 2021-05-07 | ||
A2B Chem LLC | AH50211-1g |
N-(Pyridin-4-ylmethyl)benzo[d][1,3]dioxol-5-amine |
774553-99-0 | 95% | 1g |
$440.00 | 2024-04-19 | |
1PlusChem | 1P00G3HF-250mg |
BENZO[1,3]DIOXOL-5-YL-PYRIDIN-4-YLMETHYL-AMINE |
774553-99-0 | 95% | 250mg |
$288.00 | 2024-04-21 | |
Aaron | AR00G3PR-250mg |
BENZO[1,3]DIOXOL-5-YL-PYRIDIN-4-YLMETHYL-AMINE |
774553-99-0 | 95% | 250mg |
$287.00 | 2023-12-14 | |
A2B Chem LLC | AH50211-50mg |
N-(Pyridin-4-ylmethyl)benzo[d][1,3]dioxol-5-amine |
774553-99-0 | 95% | 50mg |
$129.00 | 2024-04-19 | |
1PlusChem | 1P00G3HF-50mg |
BENZO[1,3]DIOXOL-5-YL-PYRIDIN-4-YLMETHYL-AMINE |
774553-99-0 | 95% | 50mg |
$167.00 | 2024-04-21 | |
1PlusChem | 1P00G3HF-100mg |
BENZO[1,3]DIOXOL-5-YL-PYRIDIN-4-YLMETHYL-AMINE |
774553-99-0 | 95% | 100mg |
$220.00 | 2024-04-21 |
N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine
N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine: An Overview of a Promising Compound in Medicinal Chemistry
N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine (CAS No. 774553-99-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodioxoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The chemical structure of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine consists of a benzodioxole ring fused with a pyridine moiety. The benzodioxole ring is a six-membered ring with two oxygen atoms, while the pyridine moiety is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The combination of these two structural elements imparts unique chemical and biological properties to the compound.
Recent studies have highlighted the potential of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate the activity of certain neurotransmitters and enzymes involved in neurodegeneration, thereby potentially slowing down disease progression.
In addition to its neuroprotective effects, N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the development of anti-inflammatory drugs.
The pharmacokinetic profile of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine has been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are essential for its potential use as a therapeutic agent. Additionally, it has been found to have low toxicity and good safety margins in preclinical studies.
The synthesis of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine involves several steps, including the formation of the benzodioxole ring and the coupling with the pyridine moiety. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the reaction of 2H-benzo[d][1,3]dioxole with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. This method has been shown to be efficient and scalable for industrial production.
The biological activity of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine has been evaluated using a range of in vitro and in vivo models. In cell-based assays, it has been shown to inhibit the activity of key enzymes involved in neurodegeneration and inflammation. For example, it can inhibit acetylcholinesterase (AChE), an enzyme that degrades acetylcholine, a neurotransmitter crucial for cognitive function. Additionally, it can inhibit cyclooxygenase (COX), an enzyme responsible for producing pro-inflammatory prostaglandins.
Clinical trials are currently underway to further investigate the therapeutic potential of N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amine. Early-phase trials have shown promising results in terms of safety and efficacy. However, more extensive studies are needed to fully understand its long-term effects and potential side effects.
In conclusion, N-(Pyridin-4-ylmethyl)-2H-1,3-benzodioxol-5-amnine (CAS No. 774553-99-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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